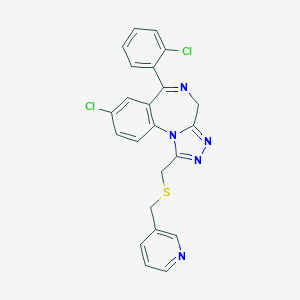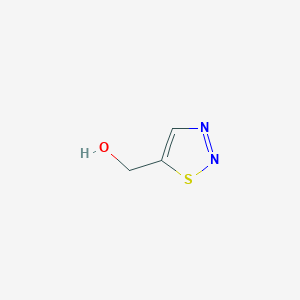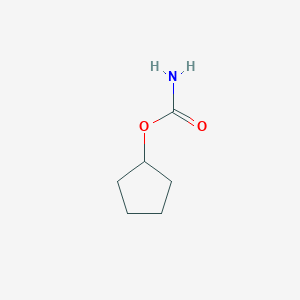
Carbamato de ciclopentilo
Descripción general
Descripción
Cyclopentyl carbamate is an organic compound with the molecular formula C6H11NO2 It belongs to the class of carbamates, which are esters of carbamic acid Cyclopentyl carbamate is characterized by a cyclopentane ring attached to a carbamate group
Aplicaciones Científicas De Investigación
Cyclopentyl carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: Cyclopentyl carbamate serves as a protecting group for amines in peptide synthesis.
Industrial Applications: It is used in the production of polyurethanes and other polymers due to its reactivity and stability.
Mecanismo De Acción
Target of Action
Cyclopentyl carbamate, like other carbamates, is known to interact with various targets in the body. For instance, a related compound, 1- (PHENYLMETHYL)CYCLOPENTYL [ (1S)-1-FORMYLPENTYL]CARBAMATE, has been found to interact with Cathepsin K in humans .
Mode of Action
Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
For instance, carbamate pesticides have been found to affect enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
Carbamates in general are known to have various effects based on their interaction with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl carbamate. For instance, carbamate pesticides can become environmental contaminants through their use and application . They can harm non-target organisms and lead to ecological disturbance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phosgene or its derivatives, such as chloroformates. The reaction typically proceeds under mild conditions, yielding cyclopentyl carbamate as the primary product.
Industrial Production Methods: In industrial settings, cyclopentyl carbamate can be produced using continuous synthesis methods. For example, the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can be employed. This method offers advantages such as reduced reaction time and environmentally benign conditions .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, cyclopentyl carbamate can hydrolyze to form cyclopentylamine and carbon dioxide.
Oxidation: Under oxidative conditions, cyclopentyl carbamate can be converted to cyclopentanone and other oxidation products.
Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Cyclopentylamine and carbon dioxide.
Oxidation: Cyclopentanone.
Substitution: Various carbamate derivatives.
Comparación Con Compuestos Similares
- Cyclohexyl carbamate
- Cycloheptyl carbamate
- Ethyl carbamate
Propiedades
IUPAC Name |
cyclopentyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVWNKPLURQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961688 | |
| Record name | Cyclopentyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-77-8 | |
| Record name | Cyclopentanol, carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate structure in nucleoside analogue synthesis?
A: This compound serves as a vital enantioselective intermediate for producing carbocyclic analogues of 2′-deoxynucleotides []. Its structure is particularly significant because it mimics the relative substitution pattern found in β-2-deoxyribosylamine, a key component of natural nucleosides. This structural similarity makes it a suitable scaffold for developing nucleoside analogues with potentially enhanced properties.
Q2: How is the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed?
A: The relative configuration of the cyclopentane ring in tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, crucial for its activity, was confirmed using X-ray crystallography []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, offering unambiguous proof of its structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




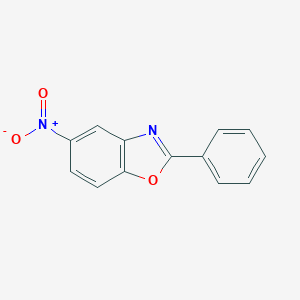
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
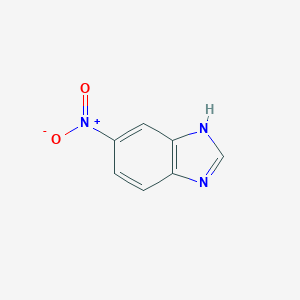
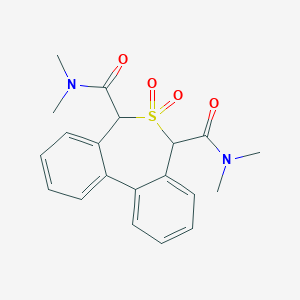
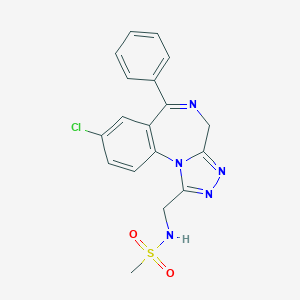
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)

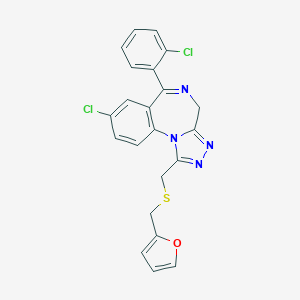
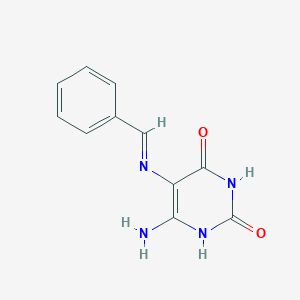
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
